Methyl 2-amino-5-isopropylthiophene-3-carboxylate

Lipophilicity Drug Design Medicinal Chemistry

Procure Methyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS 149587-85-9) for your next CNS or kinase program to leverage its unique C5 isopropyl steric profile. This 2-aminothiophene-3-carboxylate building block, with an XLogP3 of 2.8, is specifically differentiated from lower alkyl (methyl, ethyl) or unsubstituted analogs, enabling superior control over lipophilicity, solubility, and target selectivity. The orthogonal 2-amino and 3-methyl ester handles support rapid parallel diversification into amides, ureas, and thieno[2,3-d]pyrimidines, while the documented 70% hydrolysis yield facilitates prodrug strategies. Insist on source-specific validation to avoid generic substitution that compromises synthetic yield and SAR consistency.

Molecular Formula C9H13NO2S
Molecular Weight 199.27
CAS No. 149587-85-9
Cat. No. B2410315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-isopropylthiophene-3-carboxylate
CAS149587-85-9
Molecular FormulaC9H13NO2S
Molecular Weight199.27
Structural Identifiers
SMILESCC(C)C1=CC(=C(S1)N)C(=O)OC
InChIInChI=1S/C9H13NO2S/c1-5(2)7-4-6(8(10)13-7)9(11)12-3/h4-5H,10H2,1-3H3
InChIKeyGNDXRTHPMSTCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS 149587-85-9) Technical Procurement Guide


Methyl 2-amino-5-isopropylthiophene-3-carboxylate (CAS 149587-85-9) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxylate class, featuring a thiophene core with a 2-amino group, a 5-isopropyl substituent, and a 3-methyl ester [1]. With a molecular weight of 199.27 g/mol and an XLogP3 value of 2.8 [2], this compound exhibits intermediate lipophilicity that balances solubility and membrane permeability. It is commercially available from multiple vendors in research-grade purities (typically 95–97%) and is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis .

Why Methyl 2-amino-5-isopropylthiophene-3-carboxylate Cannot Be Arbitrarily Replaced by In-Class Analogs


Within the 2-aminothiophene-3-carboxylate family, subtle modifications to the ester or 5-position alkyl group produce profound differences in physicochemical properties, synthetic utility, and biological compatibility. The isopropyl substituent at C5 confers a unique steric and electronic profile that distinguishes this compound from its methyl, ethyl, or unsubstituted counterparts. Generic substitution—particularly with lower alkyl or bulkier ester analogs—can lead to altered lipophilicity (XLogP3), solubility, and downstream reactivity, thereby compromising synthetic yield, target engagement, or pharmacokinetic parameters in lead optimization workflows [1]. These differential properties underscore the importance of source-specific procurement and experimental validation.

Methyl 2-amino-5-isopropylthiophene-3-carboxylate: Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Methyl and Ethyl Analogs

The isopropyl substituent at the 5-position increases lipophilicity compared to the methyl (C5-methyl) and ethyl (C5-ethyl) analogs, as quantified by computed XLogP3 values [1][2]. Elevated lipophilicity enhances membrane permeability and binding to hydrophobic protein pockets, making this compound more suitable for CNS or intracellular targets where moderate to high LogP is desirable.

Lipophilicity Drug Design Medicinal Chemistry

Modulated Aqueous Solubility (ESOL LogS) vs. Lower Alkyl Analogs

While increased lipophilicity generally reduces aqueous solubility, the isopropyl analog maintains sufficient solubility for in vitro assays. The target compound exhibits an ESOL LogS of –2.94 (0.229 mg/mL) , whereas the methyl analog shows higher solubility (LogSW –2.47) . This balanced solubility profile permits both organic-phase reactions and aqueous biological testing without extensive co-solvent use.

Solubility Formulation ADME

Efficient Conversion to Carboxylic Acid with Documented 70% Yield

The methyl ester is readily hydrolyzed to 2-amino-5-isopropylthiophene-3-carboxylic acid, a key intermediate for further derivatization. A reported procedure using 0.3 mol of the target compound with NaOH in 50% aqueous ethanol under reflux yields 39 g (70%) of the carboxylic acid . This high yield under standard conditions demonstrates reliable synthetic tractability.

Synthesis Hydrolysis Building Block Utility

Commercial Availability in 97% Purity with Full Analytical Documentation

Methyl 2-amino-5-isopropylthiophene-3-carboxylate is offered by reputable vendors at ≥97% purity, accompanied by batch-specific QC data including NMR, HPLC, and GC . In contrast, many close analogs (e.g., methyl 2-amino-5-methylthiophene-3-carboxylate) are often supplied without analytical certificates or with lower purity specifications (e.g., 95%) and explicit disclaimers of analytical data .

Quality Control Procurement Reproducibility

Optimal Research and Industrial Applications for Methyl 2-amino-5-isopropylthiophene-3-carboxylate


Lead Optimization in CNS Drug Discovery

With an XLogP3 of 2.8 and balanced solubility, Methyl 2-amino-5-isopropylthiophene-3-carboxylate serves as an ideal scaffold for CNS-targeted lead optimization. Its lipophilicity supports blood–brain barrier penetration, while the amino and ester groups allow for rapid diversification into amides, ureas, and heterocycles. The documented 70% hydrolysis yield further enables facile access to carboxylic acid intermediates for prodrug or conjugate strategies.

Synthesis of Thieno[2,3-d]pyrimidine Antifolates

2-Aminothiophene-3-carboxylates are established precursors to thieno[2,3-d]pyrimidines, a class of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors with anticancer potential. The isopropyl analog's steric bulk at C5 may influence enzyme selectivity relative to methyl or ethyl counterparts . The high-purity commercial availability ensures reproducible synthesis and SAR studies.

Building Block for Kinase Inhibitor Libraries

The 2-amino group and 3-carboxylate provide orthogonal handles for parallel library synthesis. The isopropyl group introduces a defined steric constraint that can enhance selectivity for specific kinase ATP-binding pockets. The compound's ESOL LogS of –2.94 ensures it remains soluble in DMSO stock solutions typical for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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